N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Catalog No.
S12589968
CAS No.
M.F
C23H19N7O2S2
M. Wt
489.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl...

Product Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Molecular Formula

C23H19N7O2S2

Molecular Weight

489.6 g/mol

InChI

InChI=1S/C23H19N7O2S2/c1-2-29-18(24)15(12-16-19(29)25-17-10-6-7-11-30(17)21(16)32)20(31)26-22-27-28-23(34-22)33-13-14-8-4-3-5-9-14/h3-12,24H,2,13H2,1H3,(H,26,27,31)

InChI Key

RUIZJCVVJQZBCS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N2

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by a unique structure that integrates various heterocyclic systems. This compound features a thiadiazole ring fused with a triazatricyclo structure, which contributes to its potential biological and chemical properties. The presence of a benzylsulfanyl group enhances its reactivity and may influence its biological activity.

  • Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction processes can convert the compound into thiol derivatives.
  • Substitution: The benzylsulfanyl group can be substituted with various functional groups under specific conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions often utilize catalysts such as palladium or nickel.

The biological activity of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has been investigated in various studies. It has shown potential antimicrobial and antifungal properties, making it a candidate for further exploration in pharmaceutical applications. The mechanism of action often involves inhibition of specific enzymes or disruption of metabolic pathways.

The synthesis of this compound typically involves multi-step processes that may include:

  • Formation of the thiadiazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
  • Introduction of the benzylsulfanyl group: This step usually involves nucleophilic substitution reactions where the thiadiazole derivative reacts with benzyl halides.
  • Final functionalization: Additional steps may be required to introduce the ethyl and carboxamide groups.

The use of advanced techniques such as chromatography is essential for purification and achieving high yields.

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several potential applications:

  • Pharmaceutical Development: Its antimicrobial and antifungal properties make it a candidate for drug development.
  • Material Science: The compound may be used in creating new materials with specific properties due to its unique chemical structure.

Several compounds share structural similarities with N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide:

Compound NameStructureUnique Features
N-(5-methylthio)-1,3,4-thiadiazoleThiadiazole ring with methylthio groupSimpler structure; less biological activity
N-(5-benzylthio)-1,3,4-thiadiazoleSimilar thiadiazole coreLacks the complex tricyclic structure
7-(5-benzylsulfanyl)-11-methyltriazatrieneTriazine derivativeDifferent heterocyclic framework

These compounds highlight the uniqueness of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-7-ethyl... due to its intricate tricyclic arrangement and diverse functional groups that enhance its potential applications in medicinal chemistry and material science.

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

489.10416522 g/mol

Monoisotopic Mass

489.10416522 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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